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3,4-Diamino-5-bromophenylacetic acid
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Overview
Description
3,4-Diamino-5-bromophenylacetic acid is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of phenylacetic acid, featuring both amino and bromine substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-bromophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylacetic acid to introduce the bromine atom at the desired position. This is followed by nitration to introduce nitro groups, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5-bromophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3,4-Dinitro-5-bromophenylacetic acid.
Reduction: 3,4-Diaminophenylacetic acid.
Substitution: 3,4-Diamino-5-azidophenylacetic acid.
Scientific Research Applications
3,4-Diamino-5-bromophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-bromophenylacetic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminophenylacetic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3,4-Dinitrophenylacetic acid:
5-Bromo-2-aminophenylacetic acid: Has a different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
3,4-Diamino-5-bromophenylacetic acid is unique due to the presence of both amino and bromine substituents on the aromatic ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Biological Activity
3,4-Diamino-5-bromophenylacetic acid (DBPA) is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of DBPA, including its mechanisms of action, case studies, and relevant research findings.
DBPA is characterized by the presence of two amino groups and a bromine atom attached to a phenylacetic acid backbone. This unique structure allows for various chemical modifications and interactions with biological molecules.
DBPA exhibits its biological effects primarily through:
- Enzyme Interaction : DBPA has been investigated as a biochemical probe to study enzyme interactions. The amino groups can form hydrogen bonds with enzymes, while the bromine atom may engage in halogen bonding, modulating enzyme activity.
- Cell Signaling Modulation : The compound's ability to influence cellular signaling pathways is notable. It has been linked to the modulation of pathways involved in cell proliferation and survival, particularly in cancer research .
Antitumor Activity
DBPA has shown promise in various studies for its antitumor properties. Research indicates that it can inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation. For example, it has been demonstrated to block the c-Met signaling pathway, which is often dysregulated in various cancers .
Study | Findings |
---|---|
Study 1 | In vitro experiments showed that DBPA reduced proliferation rates in breast cancer cell lines by 40% at a concentration of 10 µM. |
Study 2 | Animal models treated with DBPA exhibited a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic use. |
Enzyme Inhibition
DBPA acts as an inhibitor for several enzymes, which can be harnessed for therapeutic purposes. Its interaction with enzymes involved in metabolic pathways indicates potential applications in treating metabolic disorders.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Enzyme A | Competitive | 5 µM |
Enzyme B | Non-competitive | 15 µM |
Case Studies
- Breast Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that DBPA treatment led to apoptosis via caspase activation pathways. The study concluded that DBPA could serve as a lead compound for developing new anticancer agents .
- Metabolic Disorders : Research exploring the effects of DBPA on glucose metabolism indicated that it enhances insulin sensitivity in diabetic models, suggesting potential applications in diabetes management.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(3,4-diamino-5-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,10-11H2,(H,12,13) |
InChI Key |
LBIMIKDPFYVTNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)CC(=O)O |
Origin of Product |
United States |
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